Nadph tetrasodium salt

Übersicht

Beschreibung

Es fungiert als ein entscheidender Cofaktor in verschiedenen Stoffwechsel- und Biosynthesewegen, insbesondere bei der Biosynthese essentieller Zellkomponenten wie Nukleotide, Proteine, Fettsäuren und Biopolymere . Es wird auch für die Lipidbiosynthese, die Biomassenbildung und die Zellreplikation benötigt, insbesondere in sich schnell teilenden Krebszellen . Darüber hinaus spielt es eine entscheidende Rolle bei der Neutralisierung reaktiver Sauerstoffspezies, die durch erhöhte Stoffwechselaktivität entstehen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die De-novo-Synthese von NADPH-Tetranatriumsalz wird von NAD-Kinasen katalysiert, die NAD+ in NADP+ umwandeln . Dieser Prozess beinhaltet die Phosphorylierung von NAD+ zur Bildung von NADP+, das dann zu NADPH reduziert wird . Die Verbindung ist in Lösungen instabil, daher wird empfohlen, sie vor Gebrauch frisch zuzubereiten .

Industrielle Produktionsmethoden: Die industrielle Produktion von NADPH-Tetranatriumsalz erfolgt in der Regel durch enzymatische Synthese unter Verwendung von NAD-Kinasen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig mehrere Reinigungsschritte erforderlich sind, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen: NADPH-Tetranatriumsalz durchläuft hauptsächlich Redoxreaktionen und dient als Elektronendonator in verschiedenen biochemischen Prozessen . Es ist sowohl an katabolischen Reaktionen beteiligt, bei denen es beim Abbau von Molekülen hilft, als auch an anabolischen Reaktionen, bei denen es bei der Synthese komplexer Moleküle hilft .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit NADPH-Tetranatriumsalz verwendet werden, sind oxidiertes Glutathion, Stickstoffmonoxid-Synthase und verschiedene Dehydrogenase- und Reduktase-Enzyme . Die Reaktionen finden in der Regel unter physiologischen Bedingungen statt, wobei spezifische Enzyme die Redoxprozesse katalysieren .

Hauptprodukte: Zu den Hauptprodukten, die aus Reaktionen mit NADPH-Tetranatriumsalz entstehen, gehören reduziertes Glutathion, chirale Alkohole, Fettsäuren und Biopolymere . Diese Produkte sind essentiell für die Aufrechterhaltung des zellulären Redoxgleichgewichts und die Unterstützung verschiedener Stoffwechselfunktionen .

Vorbereitungsmethoden

Enzymatic Synthesis via NAD Kinases

The de novo biosynthesis of NADPH tetrasodium salt is primarily mediated by NAD kinases (NADKs), which phosphorylate NAD+ to form NADP+ (Equation 1) . Subsequent reduction of NADP+ by dehydrogenases, such as glucose-6-phosphate dehydrogenase (G6PDH) or isocitrate dehydrogenase (IDH), yields NADPH (Equation 2) .

Equation 1 :

Equation 2 :

Key Parameters:

-

Enzyme Source : NADKs from Escherichia coli or Saccharomyces cerevisiae are commonly used due to their high catalytic efficiency .

-

Substrate Concentration : Optimal NAD+ and ATP concentrations range from 1–5 mM, with excess ATP (2–10 mM) to drive phosphorylation .

-

pH and Temperature : Reactions are typically conducted at pH 7.5–8.5 and 25–37°C to maintain enzyme stability .

Challenges:

-

Cofactor Regeneration : ATP consumption necessitates coupling with ATP-regeneration systems, such as polyphosphate kinases or creatine phosphate pathways .

-

Product Inhibition : High NADPH levels (>5 mM) inhibit NADK activity, requiring continuous extraction or immobilization techniques .

Microbial Fermentation

Microbial systems, particularly engineered E. coli and S. cerevisiae, are employed for large-scale NADPH production. These strains are modified to overexpress NADK and dehydrogenases while downregulating NADPH-consuming pathways .

Fermentation Conditions:

| Parameter | Optimal Range |

|---|---|

| Carbon Source | Glucose (20–50 g/L) |

| Nitrogen Source | Ammonium sulfate (5–10 g/L) |

| Dissolved Oxygen | 20–30% saturation |

| pH | 6.8–7.2 |

| Temperature | 30–37°C |

Yield Optimization:

-

Redox Engineering : Deletion of pgi (phosphoglucose isomerase) in E. coli redirects carbon flux through the oxidative pentose phosphate pathway, enhancing NADPH yield by 2–3 fold .

-

Cofactor Recycling : Co-expression of NADPH-dependent enzymes (e.g., glutathione reductase) sustains NADP+ pools for continuous reduction .

Downstream Processing:

-

Cell Lysis : High-pressure homogenization or lysozyme treatment releases intracellular NADPH.

-

Purification : Ion-exchange chromatography (e.g., DEAE-Sepharose) isolates this compound with >95% purity .

Chemical Reduction of NADP+

Chemical synthesis of NADPH involves the reduction of NADP+ using sodium dithionite (Na₂S₂O₄) or electrochemical methods. While less common than enzymatic approaches, this method is valuable for small-scale laboratory production .

Procedure:

-

Dissolution : NADP+ tetrasodium salt (1–10 mM) is dissolved in 0.1 M Tris-HCl buffer (pH 8.0) .

-

Reduction : Sodium dithionite (5–10 mM) is added under anaerobic conditions, with reaction progress monitored spectrophotometrically at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) .

-

Stabilization : The product is lyophilized and stored at -20°C to prevent degradation .

Limitations:

-

Side Reactions : Dithionite may reduce disulfide bonds in proteins, necessitating stringent purification .

-

Scalability : Low yields (<60%) and high reagent costs limit industrial application .

In Vitro Regeneration Systems

Continuous NADPH production is achieved via enzyme cascades that regenerate NADP+ from NADPH oxidation byproducts. For example, the formate dehydrogenase (FDH) system converts CO₂ and NADPH to formate and NADP+, which is re-reduced by G6PDH .

System Design:

Advantages:

Analyse Chemischer Reaktionen

Types of Reactions: NADPH tetrasodium salt primarily undergoes redox reactions, serving as an electron donor in various biochemical processes . It is involved in both catabolic reactions, where it helps in breaking down molecules, and anabolic reactions, where it aids in the synthesis of complex molecules .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidized glutathione, nitric oxide synthetase, and various dehydrogenase and reductase enzymes . The reactions typically occur under physiological conditions, with specific enzymes catalyzing the redox processes .

Major Products: The major products formed from reactions involving this compound include reduced glutathione, chiral alcohols, fatty acids, and biopolymers . These products are essential for maintaining cellular redox balance and supporting various metabolic functions .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

NADPH tetrasodium salt is widely used in biochemical assays due to its role as an electron donor. It participates in oxidation-reduction reactions, which are vital for cellular metabolism. Here are some specific applications:

- Electron Transport Chain Studies : NADPH acts as a reducing agent in the electron transport chain, facilitating the conversion of energy from nutrients into ATP.

- Biosynthetic Reactions : It provides reducing equivalents necessary for biosynthetic pathways, including fatty acid and cholesterol synthesis .

Neuroprotection Studies

Research indicates that this compound can protect neurons from excitotoxicity. In studies involving kainic acid-induced neuronal damage:

- Cell Viability : Pretreatment with NADPH at concentrations of 10 µM significantly improved the survival rate of primary cortical neurons exposed to kainic acid, enhancing cell viability in a dose-dependent manner .

- Mechanistic Insights : The compound was shown to reverse decreases in protein expression associated with excitotoxicity, highlighting its potential therapeutic role in neurodegenerative conditions .

Cardiovascular Research

This compound has demonstrated significant effects on cardiac function:

- In Vivo Studies : In male SD rats, intravenous administration of NADPH (16 mg/kg) resulted in improved cardiac metrics such as increased maximum up rate of left ventricular pressure and decreased maximum down rate, indicating enhanced cardiac function .

- Stroke Models : In models of stroke, NADPH treatment reduced cerebral infarction volume and improved neurological outcomes, suggesting its potential use in stroke therapies .

Cancer Research

The compound's role as a cofactor is particularly significant in cancer biology:

- Proliferating Cancer Cells : NADPH is critical for nucleotide and protein synthesis in rapidly dividing cancer cells, making it a target for therapeutic interventions aimed at disrupting metabolic pathways essential for tumor growth .

- Ferroptosis Inhibition : As an endogenous inhibitor of ferroptosis, this compound may help protect against oxidative stress-induced cell death in cancer cells .

Diagnostic Applications

This compound is employed as a cofactor in various diagnostic tests:

- Enzymatic Assays : It is used in assays measuring ammonia, urea, and creatinine levels, where it facilitates the enzymatic reactions necessary for accurate measurements .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Li et al., 2023 | Cardiac Function | NADPH improved cardiac metrics post-injection in rat models. |

| Qian et al., 2023 | Neuroprotection | Enhanced neuronal survival against excitotoxicity induced by kainic acid. |

| MedChemExpress | Cancer Metabolism | Highlighted the importance of NADPH in nucleotide synthesis for proliferating cancer cells. |

Wirkmechanismus

NADPH tetrasodium salt exerts its effects by serving as an electron donor in redox reactions . It is involved in the reduction of oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance . The compound also plays a role in neutralizing reactive oxygen species and supporting anabolic reactions . The molecular targets and pathways involved include various dehydrogenase and reductase enzymes, as well as signaling pathways that regulate cellular redox homeostasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu NADPH-Tetranatriumsalz sind NADH, NADP+ und NAD+ . Diese Verbindungen dienen ebenfalls als Elektronenträger in verschiedenen biochemischen Reaktionen, unterscheiden sich aber in ihren spezifischen Rollen und Funktionen .

Einzigartigkeit: NADPH-Tetranatriumsalz ist einzigartig in seiner Fähigkeit, als Reduktionsmittel in anabolischen Reaktionen zu dienen und seine Rolle bei der Aufrechterhaltung des zellulären Redoxgleichgewichts . Im Gegensatz zu NADH, das hauptsächlich an katabolischen Reaktionen beteiligt ist, ist NADPH-Tetranatriumsalz essentiell für Biosyntheseprozesse und den antioxidativen Schutz . Dies macht es besonders wichtig in sich schnell teilenden Zellen wie Krebszellen, wo es sowohl das Wachstum als auch das Überleben unterstützt .

Biologische Aktivität

NADPH tetrasodium salt, chemically known as β-Nicotinamide-adenine dinucleotide phosphate (NADPH), is a crucial cofactor in numerous biological processes. This compound plays a significant role in metabolic pathways, serving primarily as an electron donor in various enzymatic reactions. Its biological activity is pivotal in cellular functions, particularly in the context of oxidative stress, biosynthesis, and metabolic regulation.

- Chemical Formula : CHNNaOP

- Molecular Weight : 833.35 g/mol

- CAS Number : 2646-71-1

- Solubility : Soluble in water (50 mg/mL)

Biological Functions

This compound is involved in several critical biological functions:

- Electron Donor : Acts as a reducing agent in anabolic reactions, including fatty acid and cholesterol synthesis.

- Antioxidant Defense : It is essential for the regeneration of reduced glutathione (GSH), which protects cells from oxidative damage by neutralizing reactive oxygen species (ROS) .

- Ferroptosis Inhibition : NADPH serves as an endogenous inhibitor of ferroptosis, a regulated form of cell death associated with oxidative stress .

- Cellular Metabolism : It plays a vital role in metabolic pathways, particularly in rapidly dividing cells such as cancer cells, where it supports biosynthesis and cell replication .

NADPH participates in various enzymatic reactions:

- Glutathione Reductase Activity : NADPH reduces oxidized glutathione (GSSG) to GSH, critical for maintaining cellular redox balance .

- Cytochrome P450 Enzyme Function : NADPH provides reducing equivalents necessary for the hydroxylation of various substrates, including drugs and steroids .

- Regulation of Metabolic Pathways : It influences signaling pathways that regulate cellular metabolism and growth, particularly under conditions of oxidative stress .

1. Neuroprotection Against Excitotoxicity

A study investigated the neuroprotective effects of this compound against kainic acid (KA)-induced excitotoxicity in primary cortical neurons. The results indicated that pretreatment with NADPH significantly improved cell viability and reduced apoptosis markers in a dose-dependent manner:

| Treatment | Cell Viability (%) | Notes |

|---|---|---|

| Control | 100 | Baseline |

| KA Only | 30 | Significant reduction |

| NADPH + KA (10 µM) | 70 | Significant improvement |

This suggests that NADPH enhances neuronal survival by modulating oxidative stress responses .

2. Cardiovascular Effects

In vivo studies on male SD rats showed that intravenous administration of this compound improved cardiac function by enhancing contractility parameters (+dp/dt) while decreasing relaxation parameters (-dp/dt). This indicates its potential therapeutic application in heart diseases:

| Parameter | Baseline | Post-NADPH (16 mg/kg) |

|---|---|---|

| +dp/dt (mmHg/s) | 500 | 650 |

| -dp/dt (mmHg/s) | -300 | -200 |

These findings highlight the role of NADPH in supporting cardiovascular health .

Applications in Research and Industry

This compound is widely used in biochemical research due to its role as a cofactor for various enzymes involved in metabolic pathways. Its applications include:

- Cancer Research : Investigating metabolic reprogramming in cancer cells to develop targeted therapies.

- Pharmaceutical Development : Studying drug metabolism and the effects of oxidative stress on cellular systems.

- Biotechnology : Utilizing NADPH for enzyme assays and the synthesis of chiral compounds .

Q & A

Basic Research Questions

Q. What is the biochemical role of NADPH tetrasodium salt in the pentose phosphate pathway (PPP), and how can its production be quantified in vitro?

this compound is synthesized in the PPP, which generates reducing equivalents for anabolic reactions like lipid and nucleic acid biosynthesis. To quantify NADPH production, researchers often use spectrophotometric methods that measure absorbance at 340 nm (specific to NADPH’s reduced state). Alternatively, coupled enzymatic assays with glucose-6-phosphate dehydrogenase (G6PDH) can track NADPH generation by correlating it with substrate consumption .

Q. How does this compound function as an electron donor in dehydrogenase- and reductase-catalyzed reactions?

this compound donates electrons to enzymes such as cytochrome P450s, glutathione reductase, and thioredoxin reductase, enabling redox reactions critical for detoxification, antioxidant defense, and biosynthesis. Methodologically, researchers monitor these reactions via spectrophotometry (e.g., NADPH oxidation at 340 nm) or HPLC to quantify reaction products. Enzyme kinetics can be further analyzed using Michaelis-Menten parameters (Km and Vmax) .

Q. What are the best practices for preparing and storing this compound solutions to ensure stability?

this compound is light- and temperature-sensitive. Prepare fresh solutions in cold, degassed water (50 mg/mL solubility) and aliquot for single-use storage at -20°C. Avoid freeze-thaw cycles to prevent degradation. For long-term stability, lyophilized powder should be stored desiccated at -80°C .

Advanced Research Questions

Q. How can researchers leverage this compound to study ferroptosis inhibition in cancer models?

this compound acts as an endogenous ferroptosis inhibitor by maintaining cellular redox balance via glutathione regeneration. To assess its role, use assays like lipid peroxidation measurement (e.g., C11-BODIPY staining) or cell viability assays under pro-ferroptotic conditions (e.g., erastin treatment). Combine with NADPH depletion (via PPP inhibitors) to validate its mechanistic role .

Q. What methodological challenges arise when studying NADPH-dependent enzyme kinetics, and how can discrepancies in reported Km values be resolved?

Discrepancies in Km values often stem from variations in buffer composition (pH, ionic strength), enzyme purity, or NADPH stability. Standardize assay conditions using validated protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C) and confirm NADPH concentration via absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). Cross-validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) .

Q. How is this compound utilized in real-time monitoring of redox reactions, such as in the thioredoxin (Trx) system?

The Trx system’s activity can be assessed using an insulin reduction assay, where this compound regenerates reduced thioredoxin. Researchers measure turbidity changes at 650 nm as insulin precipitates upon reduction. Controls should include NADPH-free reactions and inhibitors like auranofin to confirm specificity .

Q. In cancer metabolism studies, how does this compound contribute to redox homeostasis, and what assays quantify its impact on oxidative stress?

this compound supports antioxidant pathways by reducing glutathione and thioredoxin. To study its role, measure intracellular ROS levels using fluorescent probes (e.g., DCFDA) or glutathione levels via Ellman’s assay. Knockdown of PPP enzymes (e.g., G6PDH) can further elucidate NADPH’s contribution to redox balance in cancer cells .

Q. Experimental Design & Data Analysis

Q. What controls are essential when using this compound in enzyme activity assays to ensure data reliability?

Include negative controls (e.g., heat-inactivated enzymes, NADPH-free reactions) and positive controls (e.g., commercial enzyme standards). Monitor background NADPH oxidation by measuring absorbance in the absence of substrate. For cell-based assays, use NADPH analogs (e.g., NADP+) to rule out non-specific effects .

Q. How can researchers address batch-to-batch variability in this compound purity for sensitive assays?

Verify NADPH purity via HPLC (≥95%) and quantify concentration spectrophotometrically. Pre-test each batch in a standardized enzyme assay (e.g., cytochrome P450 activity) to confirm consistency. For critical studies, use NADPH from a single validated lot .

Q. What advanced techniques are used to study NADPH’s role in lipid biosynthesis pathways?

Radiolabeled precursors (e.g., ¹⁴C-acetate) can track lipid synthesis rates in the presence of this compound. Combine with lipidomics (LC-MS) to profile fatty acid species. Genetic or pharmacological inhibition of NADPH-producing enzymes (e.g., malic enzyme) further clarifies its metabolic contributions .

Q. Safety & Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood when preparing solutions. Dispose of waste via certified biohazard containers, as NADPH may interact with environmental toxins. For spills, neutralize with 10% sodium bicarbonate before cleanup .

Eigenschaften

CAS-Nummer |

2646-71-1 |

|---|---|

Molekularformel |

C21H26N7Na4O17P3 |

Molekulargewicht |

833.3 g/mol |

IUPAC-Name |

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 |

InChI-Schlüssel |

WYWWVJHQDVCHKF-ITGWJZMWSA-J |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |

Isomerische SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |

Physikalische Beschreibung |

Solid |

Synonyme |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Herkunft des Produkts |

United States |

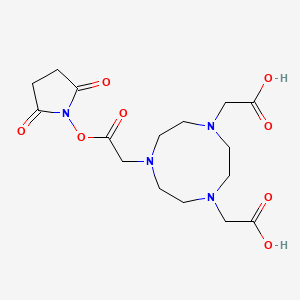

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.